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Foreword: The Strategic Role of Fluorine in Modern
Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal

chemistry. Its unique electronic properties—high electronegativity, small van der Waals radius,

and the ability to form strong bonds with carbon—allow for the fine-tuning of a compound's

physicochemical and pharmacokinetic profiles.[1][2] Fluorine substitution can enhance

metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell

permeability and target binding, and alter molecular conformation to lock in a bioactive shape.

[3][4] It is within this context that 4,5-Difluoro-2-methylphenol emerges as a valuable and

versatile building block for the synthesis of novel therapeutics. This guide provides an in-depth

analysis of its core properties, reactivity, synthesis, and applications for researchers and drug

development professionals.

Section 1: Core Physicochemical and Molecular
Properties
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4,5-Difluoro-2-methylphenol (CAS No. 704884-76-4) is a substituted aromatic phenol. The

molecule incorporates a standard ortho-cresol scaffold, distinguished by the presence of two

fluorine atoms at the C4 and C5 positions of the benzene ring.[5] These substituents are critical

to its unique chemical behavior.

Structural and General Properties
A summary of the key identification and physical properties of 4,5-Difluoro-2-methylphenol is
presented below. While some experimental data, such as a precise melting point and pKa, are

not widely published, reliable computed data and comparisons with analogous structures

provide a strong predictive framework.
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Property Value / Description Source(s)

IUPAC Name 4,5-difluoro-2-methylphenol [5]

Synonyms Phenol, 4,5-difluoro-2-methyl- [6]

CAS Number 704884-76-4 [5]

Molecular Formula C₇H₆F₂O [5]

Molecular Weight 144.12 g/mol [5]

Appearance

Inferred to be a solid at room

temperature, based on related

cresol structures.

[7]

Boiling Point 209.6 °C (at 760 mmHg)

Density 1.28 g/cm³ (Predicted)

Flash Point 80.6 °C

Solubility

Expected to be soluble in

common organic solvents

(e.g., DCM, EtOAc, MeOH,

THF) and sparingly soluble in

water.

pKa (Phenolic H)

Estimated to be lower (more

acidic) than o-cresol (~10.3)

due to the inductive electron-

withdrawing effects of the two

fluorine atoms.[8]

LogP (Octanol/Water) 2.1 (Computed) [5]

Spectroscopic Profile (Predicted)
Direct experimental spectra for 4,5-Difluoro-2-methylphenol are not commonly available in

public databases. However, a detailed and reliable spectroscopic profile can be predicted

based on its structure and data from analogous compounds.[9][10][11] This predictive analysis

is a crucial skill for chemists working with novel structures.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing four distinct signals:

Aromatic Protons (2H): Two signals in the aromatic region (~6.8-7.2 ppm). The proton at C6

will appear as a doublet coupled to the fluorine at C5. The proton at C3 will appear as a

doublet coupled to the fluorine at C4. Long-range H-F couplings may introduce additional

complexity.

Phenolic Proton (1H): A broad singlet, typically in the range of 5-8 ppm, whose chemical shift

is highly dependent on solvent and concentration.

Methyl Protons (3H): A sharp singlet around 2.1-2.3 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a clear carbon fingerprint and direct evidence of fluorination

through characteristic C-F coupling:

Total Signals: Seven distinct carbon signals are expected.

Fluorinated Carbons (C4 & C5): These will be the most diagnostic signals, appearing as

large doublets due to one-bond C-F coupling (¹JCF), typically in the range of 240-270 Hz.

Their chemical shifts will be significantly downfield.

Adjacent Carbons (C3 & C6): These carbons will exhibit smaller two-bond C-F coupling

(²JCF) of approximately 15-25 Hz.

Ipso-Carbon (C1): The carbon bearing the hydroxyl group will also show coupling to the

fluorine at C5 (³JCF).

Methyl Carbon: A singlet in the aliphatic region (~15-20 ppm).

¹⁹F NMR Spectroscopy
The ¹⁹F NMR will show two distinct signals for the non-equivalent fluorine atoms at C4 and C5,

likely appearing as doublets due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy
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The IR spectrum will be characterized by:

O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹.

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches

from the methyl group just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

C-F Stretches: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

Section 2: Synthesis and Reactivity
As a specialized building block, 4,5-Difluoro-2-methylphenol is not typically produced by

simple methylation of a difluorophenol due to regioselectivity challenges. A more plausible and

controlled approach involves the construction of the aromatic ring with the desired substitution

pattern already in place or introduced through robust, high-yield reactions.

Representative Synthetic Workflow
A common strategy for synthesizing substituted phenols involves the diazotization of an aniline

precursor followed by hydrolysis. This provides excellent regiochemical control. The workflow

below outlines this robust approach starting from commercially available 3,4-difluoroaniline.
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Step 1: Sandmeyer-type Iodination

Step 2: Ortho-Lithiation and Methylation

Step 3: Halogen-Magnesium Exchange & Borylation

Step 4: Oxidation to Phenol

3,4-Difluoroaniline

NaNO₂, HCl, 0°C

Diazonium Salt Intermediate

KI

3,4-Difluoro-1-iodobenzene

3,4-Difluoro-1-iodobenzene

1. n-BuLi, THF, -78°C
2. (CH₃)₂SO₄ or CH₃I

1,2-Difluoro-3-iodo-4-methylbenzene

1,2-Difluoro-3-iodo-4-methylbenzene

1. i-PrMgCl
2. B(OiPr)₃

Boronic Ester Intermediate

Boronic Ester Intermediate

H₂O₂, NaOH

4,5-Difluoro-2-methylphenol

Figure 1. Multi-step synthesis of 4,5-Difluoro-2-methylphenol.

Click to download full resolution via product page

Caption: Figure 1. Multi-step synthesis of 4,5-Difluoro-2-methylphenol.
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Experimental Protocol: Oxidation of Boronic Ester (Step
4)
This protocol details the final, critical step of converting the aryl boronic ester intermediate to

the target phenol. This transformation is a widely used and reliable method in organic

synthesis.[10]

Trustworthiness through Self-Validation: This protocol incorporates clear visual and analytical

checkpoints. The disappearance of the starting material can be monitored by Thin Layer

Chromatography (TLC). The successful formation of the phenolic product is confirmed by a

color change upon basification (phenoxide formation) and a significant shift in polarity on the

TLC plate.

Methodology:

Reaction Setup: To a solution of the 2-(4,5-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-

1,3,2-dioxaborolane intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water

(3:1 v/v) in a round-bottom flask, add sodium hydroxide (3.0 eq) as a 2M aqueous solution.

Cool the mixture to 0 °C using an ice bath.

Causality Insight: The basic conditions are required for the subsequent oxidation step to

proceed efficiently. THF is used to ensure the solubility of the organic starting material.

Oxidation: To the stirred, cooled solution, add hydrogen peroxide (30% aqueous solution, 3.0

eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not

exceed 10 °C.

Causality Insight: The slow, controlled addition of the oxidant is crucial to manage the

exothermic nature of the reaction and prevent uncontrolled side reactions.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by

TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the

starting material.

Work-up & Quenching: Once the reaction is complete, cool the mixture again to 0 °C and

carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of
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sodium thiosulfate. Stir for 15 minutes.

Acidification & Extraction: Acidify the aqueous mixture to pH ~2-3 using 2M HCl. The

phenolic product will now be in its neutral, organic-soluble form. Transfer the mixture to a

separatory funnel and extract with ethyl acetate (3 x volumes).

Causality Insight: The acidification step is critical. It protonates the phenoxide

intermediate, rendering it less water-soluble and allowing it to be extracted into the organic

phase.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be

purified by flash column chromatography on silica gel to yield pure 4,5-Difluoro-2-
methylphenol.

Section 3: Applications in Drug Discovery and
Medicinal Chemistry
The true value of 4,5-Difluoro-2-methylphenol lies in its application as a synthon for more

complex, biologically active molecules. The specific arrangement of its functional groups—a

nucleophilic hydroxyl group, an ortho-methyl group, and two electron-withdrawing fluorine

atoms—provides a unique platform for chemical elaboration.

Scaffold for Bioactive Molecules
Research has demonstrated the utility of this phenol in creating novel compounds with potential

therapeutic value. For instance, it has been used as a starting material for the synthesis of

Schiff base derivatives. One such derivative, 4,5-Difluoro-2-((m-tolylimino)methyl)phenol, was

investigated and showed promising in vitro anticancer activity against A549 lung cancer cells

and moderate antioxidant properties.[12] This highlights the potential of the 4,5-difluoro-2-

methylphenyl scaffold in the design of new anticancer agents.

Role of Fluorination in Improving Drug Properties
The difluoro-substitution pattern is particularly advantageous in drug design for several

reasons:
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Metabolic Stability: The C-F bonds are exceptionally strong and resistant to cleavage by

metabolic enzymes like cytochrome P450s. Placing fluorine atoms on the aromatic ring can

prevent hydroxylation, a common metabolic pathway for phenols, thereby increasing the

compound's half-life.[3]

Enhanced Acidity and Binding: The strong inductive effect of the two fluorine atoms

increases the acidity of the phenolic proton. This modulation of pKa can be critical for

optimizing a drug's binding affinity to its target protein, as the hydroxyl group can act as a

more effective hydrogen bond donor.[2]

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's

lipophilicity, which can enhance its ability to cross cellular membranes and reach its site of

action.[3]

The broader class of fluorinated phenols and their derivatives are integral to the development

of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted

therapies.

Section 4: Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is

paramount. 4,5-Difluoro-2-methylphenol possesses hazards typical of substituted phenols

and requires appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Classification:[5]

H302: Harmful if swallowed (Acute toxicity, oral).

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Procedures
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily
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accessible.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g.,

nitrile).

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator

with an appropriate particulate filter should be used.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.quora.com/What-is-the-NMR-peak-for-methylphenol
https://www.researchgate.net/publication/378511626_45-Difluoro-2-m-tolyliminomethylphenol_Investigations_on_a_synthesized_Schiff_base_with_in_silico_medicinal_approaches_and_DFT_studies
https://www.benchchem.com/product/b1354852#4-5-difluoro-2-methylphenol-physical-and-chemical-properties
https://www.benchchem.com/product/b1354852#4-5-difluoro-2-methylphenol-physical-and-chemical-properties
https://www.benchchem.com/product/b1354852#4-5-difluoro-2-methylphenol-physical-and-chemical-properties
https://www.benchchem.com/product/b1354852#4-5-difluoro-2-methylphenol-physical-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1354852?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

